molecular formula C18H17Cl2N3O2 B12677938 2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- CAS No. 107711-02-4

2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-

Cat. No.: B12677938
CAS No.: 107711-02-4
M. Wt: 378.2 g/mol
InChI Key: JMZJOQIVTXIKOJ-ROUUACIJSA-N
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Description

2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that features a butanediol backbone with two 4-chlorophenyl groups and a 1H-1,2,4-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include butanediol, 4-chlorophenyl derivatives, and triazole compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry (2R,3S).

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale chemical reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential effects on biological systems, including its interactions with enzymes or receptors.

Medicine

In medicine, this compound might be investigated for its potential therapeutic properties, such as antifungal or antibacterial activity, due to the presence of the triazole group.

Industry

In industrial applications, it could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole group is known to inhibit certain enzymes, which could be the basis for its biological activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and chlorophenyl-substituted compounds. Examples are:

  • 1H-1,2,4-Triazole-3-thiol
  • 4-Chlorophenyl-1H-1,2,4-triazole

Uniqueness

The uniqueness of 2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific stereochemistry and the combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

107711-02-4

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

IUPAC Name

(2R,3S)-2,3-bis(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C18H17Cl2N3O2/c1-17(24,13-2-6-15(19)7-3-13)18(25,10-23-12-21-11-22-23)14-4-8-16(20)9-5-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1

InChI Key

JMZJOQIVTXIKOJ-ROUUACIJSA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)Cl)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O

Origin of Product

United States

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